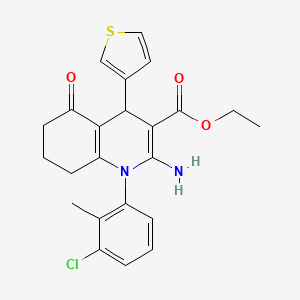![molecular formula C17H23N5O5S2 B11540951 3-butyl-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11540951.png)
3-butyl-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This complex compound belongs to the class of thiazolidinones , which exhibit diverse biological activities. Its intricate structure combines elements from various functional groups, making it an intriguing subject for scientific exploration.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 5,5-dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol (a precursor) with appropriate reagents. The exact synthetic route may vary, but it typically includes cyclization and functional group transformations.
Reaction Conditions::Precursor Synthesis: The starting material can be prepared via a multistep process involving alkylation, cyclization, and oxidation.
Thiazolidinone Formation: Cyclization of the precursor with a thiol-containing reagent (e.g., thiourea) under mild conditions yields the thiazolidinone ring.
Hydroxyurea Addition: The final step involves adding hydroxyurea to the thiazolidinone ring, resulting in the desired compound.
Industrial Production:: While industrial-scale production methods are proprietary, researchers have explored scalable routes to meet demand.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group may yield an amino derivative.
Substitution: Substitution reactions at the butyl group or other positions are feasible.
Thiourea: Used for cyclization.
Hydroxyurea: Added to form the hydroxyurea moiety.
Major Products:: The primary product is the target compound itself, with variations depending on reaction conditions.
Applications De Recherche Scientifique
Chemistry::
Catalysis: Investigated as a potential catalyst due to its unique structure.
Supramolecular Chemistry: Forms complexes with metal ions.
Antibacterial Properties: Explored for antibacterial activity.
Anticancer Potential: Studied for its impact on cancer cells.
Anti-inflammatory Effects: May modulate inflammation pathways.
Materials Science: Used in the design of functional materials.
Mécanisme D'action
The compound’s effects likely involve interactions with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
While no direct analogs exist, related thiazolidinones and hydroxyurea derivatives provide context for understanding its uniqueness.
Propriétés
Formule moléculaire |
C17H23N5O5S2 |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
3-butyl-1-[5,5-dimethyl-3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-sulfanylidene-1,3-thiazolidin-4-yl]-1-hydroxyurea |
InChI |
InChI=1S/C17H23N5O5S2/c1-4-5-10-18-15(23)21(24)14-17(2,3)29-16(28)20(14)19-11-6-7-12-8-9-13(27-12)22(25)26/h6-9,11,14,24H,4-5,10H2,1-3H3,(H,18,23)/b7-6+,19-11+ |
Clé InChI |
PBTBFOWOYBXYSB-PBFBHLFASA-N |
SMILES isomérique |
CCCCNC(=O)N(C1C(SC(=S)N1/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])(C)C)O |
SMILES canonique |
CCCCNC(=O)N(C1C(SC(=S)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11540870.png)
![2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11540877.png)
![1-{[1-(Benzenesulfonyl)-2,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl}-4-chlorobenzene](/img/structure/B11540889.png)
![2,2'-[(benzylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11540902.png)
![N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11540908.png)
![N-({N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11540910.png)

![8-methyl-1,2-bis(propylsulfonyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide](/img/structure/B11540921.png)
![2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11540930.png)
![2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11540935.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11540936.png)
![3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540941.png)
![N-[(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxy-6-methylbenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11540944.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11540945.png)
